molecular formula C6H11ClFN B6246078 3-fluorobicyclo[3.1.0]hexan-2-amine hydrochloride CAS No. 2408963-81-3

3-fluorobicyclo[3.1.0]hexan-2-amine hydrochloride

Cat. No.: B6246078
CAS No.: 2408963-81-3
M. Wt: 151.61 g/mol
InChI Key: XVGWKHOAXBNVNF-UHFFFAOYSA-N
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Description

3-fluorobicyclo[3.1.0]hexan-2-amine hydrochloride is a chemical compound with the CAS Number: 2408963-81-3 . It has a molecular weight of 151.61 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of (+)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid, a potent and selective group II metabotropic glutamate receptor agonist, was achieved via a process incorporating the key step of efficient fluorination of epoxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10FN.ClH/c7-5-2-3-1-4(3)6(5)8;/h3-6H,1-2,8H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Mechanism of Action

While the specific mechanism of action for 3-fluorobicyclo[3.1.0]hexan-2-amine hydrochloride is not mentioned in the literature, similar compounds have been reported to act as agonists for the group II metabotropic glutamate receptor .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential as a group II metabotropic glutamate receptor agonist, given the reported activity of similar compounds . This could include studies to better understand its mechanism of action, as well as potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluorobicyclo[3.1.0]hexan-2-amine hydrochloride involves the conversion of a bicyclic ketone intermediate to the desired amine product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Hydrogen fluoride", "Sodium hydroxide", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Diels-Alder reaction of cyclopentadiene with maleic anhydride to form bicyclic ketone intermediate", "Step 2: Fluorination of the ketone using hydrogen fluoride to introduce the fluorine atom", "Step 3: Reduction of the ketone using sodium borohydride to form the corresponding alcohol", "Step 4: Conversion of the alcohol to the amine using ammonium chloride and sodium hydroxide", "Step 5: Formation of the hydrochloride salt of the amine using hydrochloric acid and ethanol" ] }

2408963-81-3

Molecular Formula

C6H11ClFN

Molecular Weight

151.61 g/mol

IUPAC Name

3-fluorobicyclo[3.1.0]hexan-2-amine;hydrochloride

InChI

InChI=1S/C6H10FN.ClH/c7-5-2-3-1-4(3)6(5)8;/h3-6H,1-2,8H2;1H

InChI Key

XVGWKHOAXBNVNF-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(C(C2)F)N.Cl

Purity

95

Origin of Product

United States

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